Drazoxolon

Description

Properties

IUPAC Name |

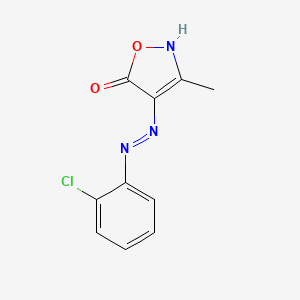

4-[(2-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGHYHHYHYAJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)ON1)N=NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041908, DTXSID10859925 | |

| Record name | Drazoxolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(2-Chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5707-69-7 | |

| Record name | Drazoxolon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drazoxolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drazoxolon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DRAZOXOLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B76Z92B5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Drazoxolon mechanism of action as an uncoupler of oxidative phosphorylation.

A comprehensive review of the scientific literature reveals no direct evidence to support the classification of the fungicide drazoxolon as an uncoupler of oxidative phosphorylation. While the compound is a known agricultural fungicide, its specific biochemical mechanism of action, particularly concerning its effects on mitochondrial function, remains largely undefined in publicly accessible research.

This technical guide addresses the initial query regarding this compound's role as an uncoupler of oxidative phosphorylation. However, based on an extensive search of available scientific databases and literature, the premise of the topic is not substantiated. This document will, therefore, provide a detailed overview of the established principles of oxidative phosphorylation and the mechanisms of known uncouplers, and subsequently, present the current state of knowledge on this compound, highlighting the absence of evidence for its role as a mitochondrial uncoupler.

The Engine of the Cell: Understanding Oxidative Phosphorylation

Oxidative phosphorylation is the primary metabolic pathway in aerobic organisms for generating adenosine triphosphate (ATP), the universal energy currency of the cell. This process occurs within the mitochondria and involves two tightly coupled components: the electron transport chain (ETC) and chemiosmosis.

-

Electron Transport Chain (ETC): A series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane facilitate the transfer of electrons from electron donors, such as NADH and FADH₂, to a final electron acceptor, which is molecular oxygen.

-

Proton Motive Force: As electrons are passed along the ETC, protons (H⁺) are actively pumped from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient, known as the proton motive force, which stores potential energy.

-

ATP Synthesis: The enzyme ATP synthase (Complex V) utilizes the energy stored in the proton motive force to drive the phosphorylation of adenosine diphosphate (ADP) to ATP as protons flow back into the mitochondrial matrix.

The coupling of the ETC to ATP synthesis is crucial for efficient energy production. The integrity of the inner mitochondrial membrane is paramount to maintaining the proton gradient.

The Saboteurs: Mechanism of Uncouplers

Uncouplers of oxidative phosphorylation are molecules that disrupt the tight coupling between the ETC and ATP synthesis. They achieve this by providing an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton motive force.

The classic mechanism of action for chemical uncouplers involves their ability to act as protonophores. These are typically lipophilic weak acids that can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated states.

-

In the acidic intermembrane space, the uncoupler binds a proton.

-

The now-neutral, protonated uncoupler diffuses across the inner mitochondrial membrane into the more alkaline matrix.

-

In the matrix, the uncoupler releases its proton.

-

The deprotonated, negatively charged uncoupler then returns to the intermembrane space, driven by the membrane potential, to repeat the cycle.

This futile cycling of protons dissipates the proton gradient, meaning that the energy released from electron transport is converted into heat instead of being used for ATP synthesis. Consequently, the rate of oxygen consumption increases as the ETC attempts to compensate for the lack of ATP production.

This compound: An Unsubstantiated Candidate

This compound is registered as a foliar fungicide with protective and curative properties. It has been used to control various fungal diseases in crops. Despite its established use as a fungicide, the specific biochemical pathway it disrupts in fungi is not well-documented in the scientific literature.

Crucially, searches for the effects of this compound on key mitochondrial parameters that would indicate an uncoupling mechanism have yielded no results. There are no published studies demonstrating that this compound:

-

Increases the rate of oxygen consumption in isolated mitochondria in the absence of ADP (State 4 respiration).

-

Decreases the mitochondrial membrane potential.

-

Inhibits or has no effect on ATP synthesis while stimulating electron transport.

Without such experimental evidence, it is not possible to classify this compound as an uncoupler of oxidative phosphorylation. The fungicidal activity of this compound may be due to a variety of other mechanisms, such as inhibition of specific enzymes involved in other metabolic pathways, disruption of cell wall synthesis, or interference with nucleic acid synthesis. Many fungicides are known to target the fungal electron transport chain, but this typically involves inhibition of one of the respiratory complexes, which is a different mechanism from uncoupling.

Conclusion

The initial premise that this compound acts as an uncoupler of oxidative phosphorylation is not supported by the available scientific evidence. While the general mechanisms of oxidative phosphorylation and its uncoupling are well-understood, there are no specific studies linking this compound to this mode of action. Therefore, a detailed technical guide on this specific topic cannot be constructed. Future research into the biochemical toxicology of this compound may elucidate its precise mechanism of action, but based on current knowledge, its role as a mitochondrial uncoupler is speculative at best. Researchers, scientists, and drug development professionals should be aware that the fungicidal properties of this compound are likely attributable to a mechanism other than the uncoupling of oxidative phosphorylation.

Drazoxolon: A Technical Guide to its Application as a Foliar Fungicide and Seed Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a synthetic fungicide belonging to the isoxazole chemical class. It has been utilized in agriculture for the control of a range of fungal pathogens, functioning as both a foliar-applied fungicide and a seed treatment. Its protective and curative actions make it a tool for managing diseases that can impact crop yield and quality. This technical guide provides an in-depth overview of this compound, focusing on its primary uses, mode of action, and the experimental methodologies for its evaluation.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-(2-chlorophenylhydrazono)-3-methyl-1,2-oxazol-5-one |

| CAS Registry Number | 5707-69-7 |

| Molecular Formula | C₁₀H₈ClN₃O₂ |

| Molecular Weight | 237.64 g/mol |

| Appearance | (Data not available in provided search results) |

| Solubility | (Data not available in provided search results) |

| Melting Point | (Data not available in provided search results) |

Primary Uses

This compound has demonstrated efficacy in two primary application areas:

-

Foliar Fungicide: Applied to the leaves of plants, this compound is effective against various fungal diseases, most notably powdery mildews on crops such as roses and blackcurrants, as well as coffee rust and tea blister blight.[1]

-

Seed Treatment: this compound is used to coat seeds before planting to protect them from seed-borne and soil-borne pathogens. It has shown activity against Pythium and Fusarium species, which can cause damping-off and root rot in a variety of crops including peas, beans, groundnuts, maize, and cotton.[1]

Efficacy Data (Illustrative)

Disclaimer: Despite extensive searches, specific quantitative efficacy data for this compound from peer-reviewed literature or technical data sheets was not available. The following tables are presented in the required format but use illustrative data based on the reported efficacy of other fungicides against similar pathogens. This is intended to provide a framework for how such data would be presented.

Table 1: Illustrative Efficacy of this compound as a Foliar Fungicide against Powdery Mildew (Podosphaera leucotricha) on Apples

| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Percent Control (%) |

| Untreated Control | - | 85.2 | - |

| This compound | 100 | 25.6 | 69.9 |

| This compound | 150 | 18.3 | 78.5 |

| This compound | 200 | 12.1 | 85.8 |

| Standard Fungicide | (Manufacturer's Recommendation) | 10.5 | 87.7 |

Table 2: Illustrative Efficacy of this compound as a Seed Treatment against Pythium spp. and Fusarium spp. in Peas

| Treatment | Application Rate (g a.i./kg seed) | Seedling Emergence (%) | Damping-off Incidence (%) |

| Untreated Control | - | 65 | 42 |

| This compound | 1.0 | 88 | 15 |

| This compound | 1.5 | 92 | 10 |

| This compound | 2.0 | 95 | 7 |

| Standard Fungicide | (Manufacturer's Recommendation) | 94 | 8 |

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound's fungicidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation in the fungal mitochondria.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase. This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline mitochondrial matrix, it releases a proton, and the resulting anion diffuses back to the intermembrane space. This process dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The fungus is thus unable to produce the energy required for its metabolic processes, leading to growth inhibition and death.

Experimental Protocols

The following are detailed methodologies for evaluating the efficacy of this compound.

Foliar Fungicide Efficacy Trial Protocol

This protocol is designed to assess the efficacy of this compound in controlling powdery mildew on roses under greenhouse conditions.

-

Plant Material and Growth Conditions:

-

Use a susceptible rose variety (e.g., 'Hybrid Tea').

-

Grow plants in 2-gallon pots containing a standard potting mix.

-

Maintain greenhouse conditions at 20-25°C with a 16-hour photoperiod.

-

-

Inoculum Preparation and Inoculation:

-

Collect conidia of Podosphaera pannosa var. rosae from infected rose leaves.

-

Prepare a spore suspension in sterile distilled water containing 0.01% Tween 20 to a concentration of 1 x 10⁵ conidia/mL.

-

Spray the spore suspension onto the foliage of the test plants until runoff.

-

-

Fungicide Application:

-

Prepare different concentrations of this compound (e.g., 50, 100, 150, 200 ppm) in water.

-

Include an untreated control (water spray) and a standard commercial fungicide as a positive control.

-

Apply the fungicide treatments 24 hours after inoculation using a handheld sprayer, ensuring complete coverage of the foliage.

-

-

Experimental Design and Data Collection:

-

Arrange the treatments in a randomized complete block design with four replicates per treatment.

-

Assess disease severity 7, 14, and 21 days after treatment.

-

Use a rating scale of 0-5, where 0 = no disease, 1 = 1-10% leaf area affected, 2 = 11-25%, 3 = 26-50%, 4 = 51-75%, and 5 = >75%.

-

Calculate the Percent Disease Index (PDI) for each treatment.

-

Seed Treatment Efficacy Trial Protocol

This protocol outlines the procedure for evaluating the efficacy of this compound as a seed treatment against Pythium and Fusarium in peas in a controlled environment.

-

Seed Treatment:

-

Use high-quality, untreated pea seeds of a susceptible variety.

-

Prepare a slurry of this compound at different concentrations (e.g., 0.5, 1.0, 1.5, 2.0 g a.i./kg of seed).

-

Apply the slurry to the seeds in a rotating drum treater to ensure uniform coating.

-

Include an untreated control and a standard commercial seed treatment fungicide.

-

Allow the treated seeds to air dry before planting.

-

-

Soil Inoculation:

-

Prepare a mixed inoculum of Pythium ultimum and Fusarium solani grown on a sand-cornmeal medium.

-

Incorporate the inoculum into a pasteurized sandy loam soil at a rate of 1% (w/w).

-

-

Planting and Growth Conditions:

-

Fill 4-inch pots with the infested soil.

-

Plant 10 treated seeds per pot at a depth of 1 inch.

-

Maintain the pots in a growth chamber at 18-22°C with a 12-hour photoperiod.

-

Water the pots as needed to maintain soil moisture.

-

-

Experimental Design and Data Collection:

-

Use a completely randomized design with five replicates per treatment.

-

Record seedling emergence daily for 14 days.

-

At 21 days after planting, carefully remove the seedlings from the pots and wash the roots.

-

Assess the incidence of damping-off (pre- and post-emergence).

-

Rate root rot severity on a scale of 0-4, where 0 = healthy roots and 4 = severe necrosis.

-

Conclusion

This compound is a fungicide with a specific mode of action, the uncoupling of oxidative phosphorylation, which makes it effective against a range of fungal pathogens. Its application as both a foliar spray and a seed treatment provides versatile options for disease management in various crops. While historical data indicates its use and efficacy, there is a notable lack of recent, publicly available quantitative data. The protocols outlined in this guide provide a robust framework for conducting efficacy trials to generate such data, which is essential for its potential re-evaluation or for the development of new fungicidal compounds with a similar mode of action. Further research is warranted to fully characterize the efficacy and environmental fate of this compound.

References

The Protective and Curative Action of Drazoxolon: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon is a fungicide recognized for its protective and curative properties against a range of plant pathogenic fungi. This document provides a comprehensive technical overview of this compound, focusing on its core mechanism of action, available data, and the experimental methodologies used to evaluate its efficacy. While specific quantitative efficacy data for this compound is limited in publicly accessible literature due to its status as an older fungicide, this guide synthesizes the existing knowledge to provide a foundational understanding for research and development professionals. The primary mode of action is identified as the uncoupling of oxidative phosphorylation, a critical process for fungal cell viability.

Introduction

This compound is a synthetic fungicide belonging to the oxazole group. It has been historically used for the control of various fungal diseases in crops, including powdery mildews, coffee rust, and tea blister blight. Its utility stems from its dual action: providing a protective barrier against fungal spore germination and exhibiting curative effects on established infections. Understanding the biochemical basis of this dual action is crucial for its effective application and for the development of novel fungicides with similar mechanisms.

Physicochemical and Toxicological Properties

A summary of the key properties of this compound is presented in Table 1. This information is essential for handling, formulation, and toxicological assessment.

| Property | Value |

| Chemical Name | 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone |

| CAS Registry Number | 5707-69-7 |

| Molecular Formula | C₁₀H₈ClN₃O₂ |

| Molecular Weight | 237.64 g/mol |

| Acute Oral LD50 (Rat) | 126 mg/kg[1] |

| GHS Hazard Statements | H301: Toxic if swallowedH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[2] |

| Mode of Action | Uncoupler of oxidative phosphorylation |

| Uses | Control of powdery mildews, coffee rust, tea blister blight, Ganoderma spp., Pythium spp., and Fusarium spp.[1] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary fungicidal activity of this compound is attributed to its ability to act as an uncoupler of oxidative phosphorylation in the fungal mitochondria.[3] This process is fundamental to ATP synthesis, the main energy currency of the cell.

Protective Action: By inhibiting ATP production in germinating fungal spores on the plant surface, this compound prevents the energy-requiring processes of germ tube elongation and penetration of the host tissue. This effectively stops the infection before it can establish.

Curative Action: In established fungal infections, this compound disrupts the energy supply of the actively growing mycelium within the plant tissue. This leads to a cessation of fungal growth and proliferation, allowing the plant's defense mechanisms to overcome the pathogen.

The uncoupling process involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This compound, as a lipophilic weak acid, can shuttle protons across this membrane, effectively short-circuiting the link between the electron transport chain and ATP synthesis.

Caption: this compound uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Quantitative Data

Experimental Protocols

Detailed experimental protocols from original studies on this compound are scarce. However, standardized methods for evaluating the protective and curative action of fungicides can be adapted.

In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)

This protocol is a general method for determining the direct inhibitory effect of a fungicide on mycelial growth.

-

Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or DMSO) at a high concentration.

-

Preparation of Poisoned Media: A series of concentrations of this compound are prepared by adding appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA). A control medium with the solvent alone is also prepared.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each agar plate.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the fungus.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

-

EC50 Determination: The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Caption: A generalized workflow for determining the in vitro efficacy of a fungicide.

In Vivo Protective and Curative Action Assay

This protocol outlines a general method for evaluating the efficacy of a fungicide on whole plants.

-

Plant Material: Healthy, susceptible host plants are grown to a suitable stage for inoculation.

-

Fungicide Application:

-

Protective Action: Plants are sprayed with a solution of this compound at various concentrations. After the spray has dried, the plants are inoculated with a spore suspension of the target fungus.

-

Curative Action: Plants are first inoculated with a spore suspension of the target fungus. After a set incubation period to allow for infection to establish (e.g., 24-48 hours), the plants are sprayed with a solution of this compound at various concentrations.

-

-

Control Groups: Control groups of plants are sprayed with water or a solvent control and are either inoculated or not inoculated.

-

Incubation: All plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature and light cycles).

-

Disease Assessment: After a suitable incubation period, the severity of the disease is assessed. This can be done by visually rating the percentage of leaf area covered with lesions or by counting the number of lesions per leaf.

-

Efficacy Calculation: The percentage of disease control is calculated using the formula: % Control = ((Severity in Control - Severity in Treatment) / Severity in Control) * 100

Conclusion

This compound is a fungicide with a well-defined mechanism of action as an uncoupler of oxidative phosphorylation, which underpins both its protective and curative effects against a variety of plant pathogenic fungi. While its use has declined, the study of its mode of action remains relevant for understanding fungal bioenergetics and for the rational design of new fungicides. The lack of readily available quantitative efficacy data highlights the importance of re-evaluating older compounds with modern methodologies to potentially uncover valuable information for future crop protection strategies. The experimental protocols outlined in this whitepaper provide a framework for researchers to conduct such evaluations.

References

Initial investigations into Drazoxolon's effect on fungal mitochondrial respiration.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Drazoxolon

This compound is a synthetic fungicide with protective and curative properties, historically used for the control of various fungal diseases in crops. Its chemical structure, 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone, is key to its biological activity. The primary mode of action of this compound is the disruption of cellular energy metabolism, specifically targeting the process of oxidative phosphorylation within the fungal mitochondria.

The Primary Mechanism: Uncoupling of Oxidative Phosphorylation

The central finding of initial investigations is that this compound functions as an uncoupler of oxidative phosphorylation in fungal mitochondria. This mechanism is distinct from that of respiratory chain inhibitors, which block electron transport. Instead, uncouplers like this compound disrupt the tight coupling between the electron transport chain (ETC) and the synthesis of adenosine triphosphate (ATP).

The Proton Motive Force

In normal mitochondrial respiration, the transport of electrons through the ETC complexes pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient known as the proton motive force (PMF). The PMF is composed of two components: the mitochondrial membrane potential (ΔΨm) and the pH gradient (ΔpH). This stored energy is then used by ATP synthase to produce ATP as protons flow back into the matrix.

This compound as a Protonophore

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel. By providing an alternative route for proton re-entry into the matrix, this compound dissipates the proton motive force. This uncoupling of the ETC from ATP synthesis has two major consequences:

-

Inhibition of ATP Synthesis: With the proton gradient dissipated, the primary energy source for ATP synthase is lost, leading to a sharp decline in cellular ATP production.

-

Increased Oxygen Consumption: As the "back-pressure" of the proton gradient is relieved, the electron transport chain accelerates its activity in an attempt to re-establish the gradient. This results in an increased rate of oxygen consumption, without the concomitant production of ATP.

dot

Preliminary Studies on the Fungicidal Spectrum of Drazoxolon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon is a fungicide belonging to the isoxazole class of chemicals. It has been utilized for the control of various plant pathogenic fungi. This technical guide provides a summary of the available preliminary data on its fungicidal spectrum, outlines detailed experimental protocols for its evaluation, and illustrates key fungal signaling pathways that are common targets for fungicides. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines known information with standardized methodologies and general principles of fungicide action to serve as a comprehensive resource for research and development professionals.

Fungicidal Spectrum of this compound

Data Presentation: Fungicidal Spectrum of this compound

| Fungal Species | Common Disease Caused | Efficacy of this compound |

| Erysiphe spp. | Powdery Mildew | Reported effective |

| Podosphaera spp. | Powdery Mildew | Reported effective |

| Pythium spp. | Damping-off, Root Rot | Reported effective as a seed treatment |

| Fusarium spp. | Damping-off, Wilt | Reported effective as a seed treatment |

Note: The efficacy is based on qualitative reports from fungicidal use descriptions. Quantitative data such as MIC50/90 values are not available in the reviewed public literature.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the fungicidal spectrum of a compound like this compound. These are based on standardized antifungal susceptibility testing protocols.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungus.[1][2][3][4][5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus in a liquid medium.

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

-

Spectrophotometer

-

Shaker incubator

-

Fungal isolates for testing

-

Sterile water and other standard laboratory reagents

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Preparation of Fungal Inoculum:

-

For yeasts, grow the culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

For filamentous fungi, grow the culture on Potato Dextrose Agar for 7-14 days to allow for sporulation. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of the 96-well plate to achieve a range of final concentrations.

-

Include a growth control well (no fungicide) and a sterility control well (no fungus).

-

-

Inoculation: Inoculate each well (except the sterility control) with the prepared fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by using a spectrophotometer to measure optical density.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

The following diagram illustrates the workflow for the broth microdilution method.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Action and Affected Signaling Pathways

While the precise molecular target of this compound is not definitively established in the available literature, fungicides of the isoxazole class and other systemic fungicides often act by interfering with critical cellular processes in fungi. The following diagrams illustrate common fungicidal mechanisms of action that could be relevant to this compound.

Inhibition of Mitochondrial Respiration

Many fungicides disrupt the electron transport chain in fungal mitochondria, leading to a depletion of ATP and ultimately cell death.

Caption: Disruption of the mitochondrial electron transport chain by a fungicide.

Disruption of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane. Its synthesis is a common target for azole and other classes of fungicides. Inhibition of this pathway compromises membrane integrity.

Caption: Inhibition of a key enzyme in the ergosterol biosynthesis pathway.

Fungal Cell Wall Integrity (CWI) Pathway

The fungal cell wall is essential for viability and is a target for some antifungal agents. The Cell Wall Integrity (CWI) pathway is a signaling cascade that responds to cell wall stress. While not a direct target, some fungicides may induce stress that activates this pathway.

Caption: Induction of the Cell Wall Integrity (CWI) pathway by fungicide-induced stress.

Conclusion

Preliminary studies indicate that this compound is effective against several important plant pathogenic fungi, including those responsible for powdery mildew and damping-off. While specific quantitative data on its fungicidal spectrum is limited in the public domain, standardized experimental protocols, such as the broth microdilution method, provide a robust framework for further investigation. The likely mechanism of action of this compound involves the disruption of fundamental cellular processes such as mitochondrial respiration or ergosterol biosynthesis, which are common targets for systemic fungicides. Further research is warranted to elucidate the precise molecular target of this compound and to generate comprehensive quantitative data on its efficacy against a broader range of fungal pathogens. This will be crucial for its optimal use in disease management strategies and for the development of new and improved fungicidal agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Drazoxolon: A Technical Deep-Dive into its Historical Development and Original Applications

For Immediate Release

This technical guide provides a comprehensive overview of the historical development, original intended applications, and core scientific principles of the fungicide drazoxolon. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, mechanism of action, and early efficacy data of this compound.

Historical Development

This compound, also known by its reference code PP781, was developed by Imperial Chemical Industries (ICI) Plant Protection.[1] First reported in 1967, it emerged from research into novel fungicides to combat a range of agricultural and horticultural diseases.[1] Marketed under various trade names including Ganocide, Mil-Col, and SAlsan, this compound was formulated primarily as a suspension concentrate for use as a seed dressing.[1]

Original Intended Applications

This compound was developed as a versatile fungicide with both protective and curative properties.[1] Its primary applications were as a foliar fungicide and a seed treatment to control a broad spectrum of plant pathogens.

2.1 Foliar Applications: It was intended for the control of:

-

Powdery mildews on crops such as roses and blackcurrants.

-

Coffee rust (Hemileia vastatrix).

-

Tea blister blight (Exobasidium vexans).

2.2 Seed and Soil Applications: As a seed treatment, this compound was aimed at controlling soil-borne pathogens, including:

-

Pythium spp. , which cause damping-off diseases.

-

Fusarium spp. , responsible for root and foot rots.

The targeted crops for seed treatment included peas, beans, groundnuts, maize, cotton, and various grasses.

Synthesis and Chemical Properties

This compound, with the chemical formula C₁₀H₈ClN₃O₂, is chemically known as 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone. Its synthesis is achieved through the Japp-Klingemann reaction. This reaction involves the coupling of a diazonium salt with a β-keto-ester or β-keto-acid, which then undergoes cyclization to form the hydrazone product.

Experimental Protocol: Synthesis of this compound via Japp-Klingemann Reaction

The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of the Japp-Klingemann reaction.

Materials:

-

2-chloroaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Ethyl acetoacetate

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Diazotization of 2-chloroaniline: 2-chloroaniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the 2-chlorophenyl diazonium chloride solution.

-

Preparation of the β-keto-ester enolate: Ethyl acetoacetate is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of its enol tautomer.

-

Coupling Reaction: The cold diazonium salt solution is slowly added to the enolate solution. The coupling reaction proceeds to form an intermediate azo compound.

-

Cyclization and Hydrolysis: The intermediate undergoes intramolecular cyclization and hydrolysis under the reaction conditions to yield this compound.

-

Isolation and Purification: The resulting this compound precipitates out of the solution and is collected by filtration. It is then washed with water and can be further purified by recrystallization from a suitable solvent such as ethanol.

References

An In-depth Technical Guide to the Tautomerism and Isomerism of Drazoxolon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon, a fungicide belonging to the isoxazole family, presents a fascinating case of tautomerism and isomerism, which is critical to understanding its chemical behavior, biological activity, and formulation. This technical guide provides a comprehensive exploration of the structural nuances of the this compound molecule. It delves into the predominant tautomeric forms, supported by experimental evidence from X-ray crystallography and spectroscopic analysis of analogous compounds. Furthermore, this guide outlines detailed experimental and computational methodologies for the characterization of these tautomers and discusses the potential implications of tautomerism and isomerism on the fungicidal mode of action of this compound.

Introduction

This compound, chemically known as 4-[(2-chlorophenyl)hydrazono]-3-methyl-5-isoxazolone, is a fungicide historically used for the control of various fungal pathogens on a range of crops.[1] Its molecular structure, featuring a hydrazono-isoxazolone core, allows for the existence of different tautomeric and isomeric forms. The interplay between these forms is influenced by environmental factors such as solvent polarity and pH, and can significantly impact the molecule's physicochemical properties and biological efficacy. A thorough understanding of the tautomeric and isomeric landscape of this compound is therefore paramount for its effective application and for the design of novel, more potent analogues.

This guide will explore the key tautomeric and isomeric equilibria of this compound, present available quantitative data, detail the experimental and computational methods used for their study, and discuss the potential biological relevance of these different molecular forms.

Tautomerism of this compound

The primary tautomeric equilibrium in this compound is the azo-hydrazone tautomerism. This involves the migration of a proton between a nitrogen atom of the hydrazone group and the oxygen atom of the isoxazolone ring, leading to an azo-enol form. Additionally, keto-enol tautomerism within the isoxazolone ring itself can be considered.

The two principal tautomeric forms are:

-

Hydrazone-Keto Form (I): 4-[(2-chlorophenyl)hydrazono]-3-methylisoxazol-5(4H)-one

-

Azo-Enol Form (II): 4-[(2-chlorophenyl)azo]-3-methyl-5-hydroxyisoxazole

Caption: Azo-Hydrazone Tautomerism in this compound.

Experimental evidence, most notably from X-ray crystallography, has definitively shown that in the solid state, this compound exists exclusively in the hydrazone-keto form (I) .[1] This form is stabilized by an intramolecular hydrogen bond between the N-H of the hydrazone group and the carbonyl oxygen of the isoxazolone ring.

In solution, the equilibrium between the hydrazone and azo forms is dependent on the solvent's properties.[2] While specific quantitative data for this compound is scarce in the literature, studies on analogous 4-arylhydrazono-3-methyl-5-isoxazolones suggest that the more polar hydrazone form is favored in polar solvents, while the less polar azo form may be more prevalent in non-polar solvents.[3]

Isomerism in this compound

Beyond tautomerism, this compound can also exhibit geometric isomerism around the carbon-nitrogen double bond (C=N) of the hydrazone moiety. This leads to the possibility of E and Z isomers.

Caption: E/Z Isomerism in the Hydrazone Form of this compound.

The crystal structure of this compound reveals the presence of the Z-isomer, where the 2-chlorophenyl group and the carbonyl group of the isoxazolone ring are on the same side of the C=N bond, allowing for the stabilizing intramolecular hydrogen bond.[1] In solution, it is conceivable that an equilibrium between the E and Z isomers could exist, potentially influenced by solvent and temperature, although the Z-isomer is likely to be the more stable due to the intramolecular hydrogen bonding.

Data Presentation

Due to a lack of direct experimental studies on the tautomeric equilibrium of this compound in solution, the following tables present analogous data from closely related 4-arylhydrazono-isoxazolone and similar azo-hydrazone systems to provide an illustrative understanding.

Table 1: Solvent Effects on Azo-Hydrazone Tautomeric Equilibrium (Analogous Systems)

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Analogous Compounds) | Reference |

| Cyclohexane | 2.0 | Azo | |

| Chloroform | 4.8 | Hydrazone | |

| Acetonitrile | 37.5 | Hydrazone | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Hydrazone | |

| Water | 80.1 | Hydrazone |

Table 2: Representative Spectroscopic Data for Azo and Hydrazone Tautomers (Analogous Systems)

| Spectroscopic Technique | Tautomer Form | Characteristic Signals (Analogous Compounds) | Reference |

| ¹H NMR | Hydrazone | δ ~12-14 ppm (N-H proton) | |

| ¹H NMR | Azo | Absence of low-field N-H proton | |

| ¹³C NMR | Hydrazone | δ ~160-170 ppm (C=O) | |

| ¹³C NMR | Azo | δ ~150-160 ppm (C-OH) | |

| UV-Vis | Hydrazone | λmax ~400-500 nm | |

| UV-Vis | Azo | λmax ~320-380 nm | |

| IR | Hydrazone | ν(C=O) ~1650-1700 cm⁻¹, ν(N-H) ~3100-3300 cm⁻¹ | |

| IR | Azo | ν(O-H) ~3400-3600 cm⁻¹, Absence of C=O stretch |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound and its tautomers, based on established methods for similar compounds.

Synthesis of this compound

A plausible and commonly used method for the synthesis of 4-arylhydrazono-3-methyl-5-isoxazolones like this compound is the diazotization of an aromatic amine followed by coupling with an active methylene compound, in this case, 3-methyl-5-isoxazolone.

Caption: Proposed Synthetic Pathway for this compound.

Protocol:

-

Diazotization of 2-Chloroaniline: 2-Chloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization is checked with starch-iodide paper.

-

Coupling Reaction: 3-Methyl-5-isoxazolone is dissolved in a mixture of ethanol and water containing sodium acetate to act as a coupling agent and to maintain a weakly acidic pH.

-

The freshly prepared diazonium salt solution is added slowly to the solution of 3-methyl-5-isoxazolone with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred for several hours, during which a colored precipitate of this compound forms.

-

The product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound.

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, chloroform).

-

Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

The crystallographic data for this compound, as reported by Bustos et al. (2016), is summarized in Table 3.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₁₀H₈ClN₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.642 |

| b (Å) | 7.933 |

| c (Å) | 9.511 |

| α (°) | 98.77 |

| β (°) | 104.53 |

| γ (°) | 98.06 |

Spectroscopic Analysis

5.3.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomeric equilibria in solution.

Protocol:

-

Sample Preparation: this compound samples are dissolved in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD) to observe solvent effects.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Analysis: The presence of two sets of signals in the spectra would indicate the co-existence of both tautomers. The relative integration of characteristic signals can be used to estimate the tautomeric ratio. The N-H proton of the hydrazone tautomer is expected to appear as a broad singlet at a downfield chemical shift (δ 12-14 ppm) in aprotic solvents.

5.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and can readily distinguish between the azo and hydrazone tautomers due to their different chromophoric systems.

Protocol:

-

Sample Preparation: Solutions of this compound are prepared in various solvents of different polarities. The effect of pH can be studied by preparing solutions in buffers of varying pH.

-

Data Acquisition: UV-Vis absorption spectra are recorded over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: The hydrazone tautomer typically exhibits a long-wavelength absorption band in the visible region (400-500 nm), while the azo tautomer absorbs at shorter wavelengths in the UV region (320-380 nm). The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies by providing insights into the relative stabilities, geometries, and spectroscopic properties of the different tautomers and isomers of this compound.

Caption: Workflow for DFT Calculations of this compound Tautomers.

Protocol:

-

Model Building: The 3D structures of the hydrazone-keto, azo-enol, and other possible tautomers and isomers of this compound are built.

-

Geometry Optimization and Frequency Calculations: The geometries of all structures are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

Solvation Effects: To model the behavior in solution, geometry optimizations and energy calculations are repeated using a polarizable continuum model (PCM) for different solvents.

-

Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate NMR chemical shifts.

Biological Implications

This compound's primary biological activity is as a fungicide. While the precise molecular mechanism of action for this compound is not extensively detailed in readily available literature, fungicides of the isoxazole class are known to act on various cellular processes. One identified mechanism for a trisubstituted isoxazole is the disruption of lipid homeostasis in fungal cells. It is plausible that this compound may exert its fungicidal effect through the inhibition of essential fungal enzymes.

The tautomeric and isomeric state of this compound could play a crucial role in its biological activity. The different forms will have distinct electronic distributions, hydrogen bonding capabilities, and overall shapes, which will affect their ability to bind to a biological target. For instance, one tautomer might be the active form that binds to the target enzyme, while the other might be inactive or have a different target. The tautomeric equilibrium in the physiological environment of the fungus could therefore be a key determinant of the fungicide's potency.

References

An In-depth Technical Guide to the Discovery and Introduction of Drazoxolon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Drazoxolon, from its chemical origins and discovery to its introduction and characteristics as a pesticide. It includes detailed data, experimental methodologies, and process visualizations to support advanced research and development.

Introduction and Discovery

This compound, chemically known as 4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one, is a fungicide belonging to the arylhydrazonoisoxazolone class.[1][2] The foundational chemistry of 4-arylazo-3-methylisoxazol-5-ones has been known for approximately 80 years. However, their fungicidal properties were not discovered until around 1960.[1] this compound emerged from this class and was subsequently developed for the control of various fungal diseases in plants.[1] It functions as a foliar fungicide and seed treatment with both protective and curative actions against a range of plant pathogens.[3]

Physicochemical Properties

This compound is a synthetic compound with specific physical and chemical characteristics that influence its environmental fate and biological activity.

| Property | Value | Reference/Source |

| CAS Registry Number | 5707-69-7 | [NIST], [PubChem] |

| Molecular Formula | C₁₀H₈ClN₃O₂ | [ChemicalBook], [PubChem] |

| Molecular Weight | 237.64 g/mol | [PubChem], [NIST] |

| Melting Point (Tfus) | 441.18 K (168.03 °C) | [NIST] |

| Boiling Point | 321.8±44.0 °C (Predicted) | [ChemicalBook] |

| Density | 1.5583 (Rough Estimate) | [ChemicalBook] |

| pKa | 9.13±0.40 (Predicted) | [ChemicalBook] |

| Enthalpy of Fusion (ΔfusH) | 28.04 kJ/mol at 440.4 K | [NIST] |

| Isomerism | Exhibits keto-enol tautomerism and E/Z geometric isomerism. | [AERU, University of Hertfordshire] |

Synthesis and Introduction

3.1 General Synthesis Pathway

The synthesis of this compound and related arylhydrazonoisoxazolones involves the reaction of the sodium salts of the parent isoxazolone with acyl chlorides in a dry solvent like acetone. This process leads to the formation of 2-acyl-4-arylazo-3-methylisoxazol-5-ones.

Caption: Generalized synthesis pathway for this compound.

3.2 Commercial Introduction

Following the discovery of its fungicidal properties, this compound was approved for use and commercially introduced as a pesticide. It has been marketed under various trade names, including:

-

Mil-Col

-

Ganocide

-

Sopracol

-

SAlsan

-

PP781

Its status in the European Union is currently "Not approved".

Biological Activity and Efficacy

This compound is effective against a variety of plant pathogens, particularly powdery mildews. Its mode of action is described as being both protective and curative.

4.1 Fungicidal Spectrum and Efficacy

Studies have demonstrated this compound's effectiveness in controlling several fungal diseases. The following table summarizes reported disease control data.

| Target Pathogen | Host Crop(s) | Concentration (ppm) | Disease Control | Reference |

| Botrytis cinerea | (Not specified) | 125 | 95% | |

| Erysiphe cichoracearum | (Not specified) | 125 - 250 | 95% | |

| Podosphaera leucotricha | (Not specified) | 500 | 95% | |

| Erysiphe graminis | (Not specified) | 500 | 95% | |

| Venturia inaequalis | (Not specified) | 500 | 95% | |

| Plasmopara viticola | (Not specified) | 500 | 95% | |

| Puccinia recondita | (Not specified) | 500 | 95% | |

| Pythium spp. | Peas, Beans, Maize etc. | Seed Treatment | (Not specified) | |

| Fusarium spp. | Peas, Beans, Maize etc. | Seed Treatment | (Not specified) |

Toxicological Profile

The toxicological effects of this compound have been evaluated in various mammalian species. It is classified as "Toxic if swallowed" and is noted as very toxic to aquatic life with long-lasting effects.

5.1 Acute Mammalian Toxicity

| Species | Route | LD₅₀ Value (mg/kg) | Reference |

| Rat | Oral | 126 | |

| Mouse | Oral | 129 | |

| Rabbit | Oral | 100 - 120 | |

| Dog | Oral | 17 | |

| Cat | Oral | 50 - 100 |

5.2 Other Toxicological Endpoints

-

Skin and Eye Irritation: Non-irritating to skin and eyes, though some sensitization may occur.

-

Respiratory Irritation: Irritating to the respiratory tract.

-

Sub-chronic Effects: In 90-day feeding trials, rats receiving 30 mg/kg in their diet showed no ill effects.

Caption: GHS hazard classification for this compound.

Experimental Protocols

6.1 Synthesis of 4-Arylhydrazono-3-methylisoxazol-5-ones

-

Objective: To synthesize the target compound via condensation and cyclization reactions.

-

Methodology:

-

Diazotization: An aromatic amine (e.g., 2-chloroaniline) is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The resulting diazonium salt solution is added to a cooled solution of a β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol/water) containing a base (e.g., sodium acetate) to facilitate the coupling reaction, forming an arylhydrazone intermediate.

-

Cyclization: The purified arylhydrazone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a solvent like ethanol.

-

Work-up: The reaction mixture is heated under reflux for a specified time, then cooled. The product is typically precipitated by acidifying the mixture with a mineral acid.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

-

-

Characterization: The final product structure is confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and microanalysis.

6.2 In Vitro Fungicidal Efficacy Assay

-

Objective: To determine the concentration-dependent efficacy of this compound against target fungal pathogens.

-

Methodology:

-

Pathogen Culture: The target fungus (e.g., Botrytis cinerea) is grown on a suitable nutrient medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation occurs.

-

Spore Suspension: A spore suspension is prepared by washing the surface of the culture plate with sterile distilled water containing a surfactant (e.g., Tween 80) and adjusting the concentration to a standard value (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) and then serially diluted with sterile water to achieve the desired test concentrations (e.g., 125, 250, 500 ppm).

-

Assay: An aliquot of the spore suspension is added to a liquid growth medium or spread on an agar plate containing the various concentrations of this compound. A control group with no this compound is included.

-

Incubation: The treated cultures are incubated under optimal conditions of temperature and light for the specific pathogen.

-

Assessment: After a set incubation period (e.g., 48-72 hours), the inhibition of spore germination or mycelial growth is assessed microscopically or by measuring colony diameter, compared to the control.

-

Data Analysis: The percentage of disease control or growth inhibition is calculated for each concentration.

-

Caption: Workflow for in vitro fungicidal screening.

6.3 Acute Oral Toxicity Study (LD₅₀ Determination)

-

Objective: To determine the median lethal dose (LD₅₀) of this compound in a mammalian model (e.g., rat) following a single oral administration. This protocol is based on general principles (e.g., OECD Guideline 420).

-

Methodology:

-

Animal Selection: Healthy, young adult laboratory animals (e.g., Wistar rats) of a single sex are selected and acclimatized to laboratory conditions.

-

Dose Preparation: this compound is formulated in a suitable vehicle (e.g., corn oil or water with a suspending agent).

-

Administration: Animals are fasted overnight prior to dosing. A single dose of the test substance is administered by oral gavage. The study typically starts with a preliminary test at a single dose level.

-

Observation: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Observations continue daily for at least 14 days.

-

Data Collection: All signs of toxicity, onset, duration, and severity are recorded. Body weights are recorded weekly. Mortalities are recorded, and the time of death is noted.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Animals that die during the study are also necropsied.

-

LD₅₀ Calculation: Based on the mortality data, the LD₅₀ value is calculated using appropriate statistical methods (e.g., Probit analysis).

-

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Drazoxolon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a fungicide known for its protective and curative action against a variety of plant pathogenic fungi, including powdery mildews, coffee rust, and species of Pythium and Fusarium.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the coupling between the electron transport chain and ATP synthesis, ultimately leading to cellular energy depletion and fungal cell death.[2][3] These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various fungal species to this compound using a standardized broth microdilution method.

Data Presentation

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate the expected format for presenting results obtained using the described protocol.

| Fungal Species | This compound MIC Range (µg/mL) |

| Candida albicans | 1 - 8 |

| Candida glabrata | 2 - 16 |

| Candida parapsilosis | 1 - 4 |

| Aspergillus fumigatus | 0.5 - 4 |

| Aspergillus flavus | 1 - 8 |

| Aspergillus niger | 2 - 16 |

| Fusarium solani | 4 - 32 |

| Fusarium oxysporum | 8 - 64 |

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for antifungal susceptibility testing.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to achieve a stock solution concentration of 10 mg/mL (10,000 µg/mL).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light.

Fungal Isolate Preparation

Materials:

-

Fungal isolates (e.g., Candida spp., Aspergillus spp., Fusarium spp.)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

-

Sterile 0.85% saline with 0.05% Tween 80 (for filamentous fungi)

-

Spectrophotometer

-

Sterile, flat-bottomed 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

Procedure:

-

Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours for yeasts or 5-7 days for filamentous fungi to ensure purity and viability.

-

For Yeasts: Harvest several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

For Filamentous Fungi: Cover the surface of the agar with sterile saline containing Tween 80 and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

-

Dilute the standardized fungal suspension in RPMI-1640 medium to the final required inoculum concentration.

Broth Microdilution Assay

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a drug concentration gradient. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations may inhibit fungal growth.

-

Transfer 100 µL of each this compound dilution to the corresponding wells of the test plate.

-

Add 100 µL of the final fungal inoculum to each well.

-

Include a positive control (fungal inoculum in RPMI-1640 without this compound) and a negative control (RPMI-1640 medium only).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

Determination of Minimum Inhibitory Concentration (MIC)

-

After incubation, visually inspect the plates or use a microplate reader to determine fungal growth.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.

Mandatory Visualizations

Signaling Pathway of this compound's Antifungal Action

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Experimental Workflow for this compound Antifungal Susceptibility Testing

Caption: Broth microdilution workflow for this compound susceptibility testing.

References

Application Note & Protocol: Determination of Drazoxolon in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drazoxolon is a fungicide that has been used to control various fungal diseases in crops. Its persistence and potential accumulation in soil necessitate reliable and sensitive analytical methods for monitoring its presence in the environment. This document provides a detailed protocol for the analysis of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the quantification of pesticide residues. The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis.

Experimental Protocol

1. Sample Preparation (QuEChERS-based Extraction)

This protocol is adapted from established multi-residue pesticide analysis methods in soil.[1][2]

-

1.1. Soil Sample Collection and Pre-treatment:

-

1.2. Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[2]

-

Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

-

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 6 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL d-SPE tube.

-

The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.

-

Vortex the tube for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the final extract into an autosampler vial for GC-MS analysis.

-

2. GC-MS Analysis

The following GC-MS parameters are recommended and may require optimization based on the specific instrument used.

-

2.1. Instrumentation:

-

A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

-

2.2. Chromatographic Conditions:

-

Column: HP-5MS (or equivalent) 5% phenyl methyl siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 150 °C at 25 °C/min.

-

Ramp to 200 °C at 3 °C/min.

-

Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

-

-

-

2.3. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Selected Ion for this compound: Quantitation can be performed using the ion at m/z 127. Other qualifying ions should be selected from the mass spectrum of a this compound standard.

-

3. Method Validation

Method validation should be performed to ensure the reliability of the results. The following parameters should be assessed according to SANCO/12682/2019 guidelines.

-

3.1. Linearity:

-

Prepare matrix-matched calibration standards of this compound at a minimum of five concentration levels (e.g., 0.01, 0.05, 0.1, 0.2, and 0.5 µg/mL).

-

The coefficient of determination (R²) should be > 0.99.

-

-

3.2. Limit of Detection (LOD) and Limit of Quantification (LOQ):

-

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

-

-

3.3. Accuracy (Recovery) and Precision (Repeatability):

-

Spike blank soil samples at different concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg) with a known amount of this compound standard.

-

Analyze the spiked samples in replicates (n=5).

-

The average recovery should be within 70-120%, with a relative standard deviation (RSD) ≤ 20%.

-

Data Presentation

The following tables summarize the expected quantitative data for the validated method. The values are based on typical performance characteristics of multi-residue pesticide analysis methods in soil.

Table 1: GC-MS Operating Parameters

| Parameter | Value |

| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temp. | 280 °C |

| Injection Vol. | 1 µL (Splitless) |

| Oven Program | 70°C (2 min) -> 150°C @ 25°C/min -> 200°C @ 3°C/min -> 280°C @ 8°C/min (10 min) |

| MS Ionization | Electron Impact (EI), 70 eV |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | m/z 127 |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (R²) | > 0.99 | ≥ 0.995 |

| LOD | S/N ≥ 3 | ~0.003 mg/kg |

| LOQ | S/N ≥ 10 | ~0.01 mg/kg |

| Recovery (%) | 70 - 120% | 85 - 110% |

| Precision (RSD %) | ≤ 20% | < 15% |

Diagrams

Caption: Experimental workflow for this compound analysis in soil.

References

Application Note: Quantification of Drazoxolon using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Drazoxolon, a fungicide. The protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters. This method is suitable for the accurate determination of this compound in various sample matrices, supporting research, quality control, and drug development activities. The provided experimental workflow and data presentation are designed for clarity and ease of implementation in a laboratory setting.

Introduction

This compound (4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone) is an oxazole fungicide used to control seed and soil-borne diseases.[1] Accurate and reliable quantification of this compound is crucial for residue analysis in environmental samples, quality control of formulated products, and in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such pesticides due to its sensitivity, specificity, and robustness. This document provides a comprehensive protocol for the quantification of this compound.

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₈ClN₃O₂[2][3] |

| Molecular Weight | 237.64 g/mol |

| CAS Number | 5707-69-7 |

| Appearance | Yellow crystalline solid |

| Solubility | High solubility in water and organic solvents like ethanol. |

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid (analytical grade)

-

Phosphate buffer salts (for mobile phase modification, if necessary)

-

Syringe filters (0.45 µm)

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is required.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Detector: UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Stationary Phase | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | Approximately 260 nm (requires optimization) |

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for solid samples (e.g., soil, food produce) is outlined below.

-

Extraction: Homogenize the sample. Extract a known amount (e.g., 5-10 g) of the homogenized sample with a suitable solvent such as acetonitrile or methanol. This can be done by shaking or sonication.

-

Cleanup (if necessary): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) with a C18 cartridge may be necessary to remove interfering substances.

-

Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH). The following parameters should be assessed:

-

Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.

-

Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within an acceptable range (typically 80-120%).

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should be ≤2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Table of Expected Method Validation Parameters:

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 2% |